molecular formula C10H7ClN2O4 B1613525 Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate CAS No. 389571-34-0

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

Cat. No.: B1613525
CAS No.: 389571-34-0
M. Wt: 254.62 g/mol
InChI Key: KWVVCRSFXUOEKY-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate ( 389571-34-0) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 10 H 7 ClN 2 O 4 and a molecular weight of 254.63 g/mol . Its structure integrates both nitro and cyano functional groups on a chlorinated benzene ring, making it a versatile intermediate for constructing more complex molecules. As a specialist in organic building blocks, this ester is primarily utilized in research and development . Compounds with similar nitro- and chloro-substituted aromatic rings are known to serve as key intermediates in the synthesis of active pharmaceutical ingredients, such as vasopressin receptor antagonists . The specific stereoelectronic properties afforded by the nitrophenyl and cyanoacetate groups make it a candidate for the development of non-linear optical (NLO) materials, an area of significant interest for applications in optical communications and data storage . Researchers value this compound for its potential in exploring new chemical spaces and developing novel materials with specific electronic characteristics. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Refer to the Safety Data Sheet for detailed handling instructions. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation .

Properties

IUPAC Name

methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c1-17-10(14)8(5-12)7-4-6(11)2-3-9(7)13(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVCRSFXUOEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625943
Record name Methyl (5-chloro-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389571-34-0
Record name Methyl (5-chloro-2-nitrophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves a Knoevenagel condensation reaction between 5-chloro-2-nitrobenzaldehyde and methyl cyanoacetate under basic conditions. This reaction forms the cyanoacetate ester with the substituted phenyl ring.

  • Typical Reaction :

    • Reactants : 5-chloro-2-nitrobenzaldehyde and methyl cyanoacetate
    • Catalyst/Base : Sodium methoxide or sodium ethoxide
    • Solvent : Methanol or ethanol
    • Temperature : Room temperature to moderate heating (25–70 °C)
    • Time : 30 minutes to several hours depending on conditions
  • Mechanism : The base deprotonates the methylene group of methyl cyanoacetate, generating a nucleophilic carbanion that attacks the aldehyde carbonyl carbon, followed by elimination of water to form the double bond conjugated with the cyano and ester groups.

  • Outcome : The product is typically obtained as an oily residue or crystalline solid, often purified by recrystallization or chromatography if needed.

Industrial and Large-Scale Production

For industrial-scale synthesis, the process is optimized for yield, purity, and environmental safety:

Precursor Preparation: 5-chloro-2-nitrobenzaldehyde

The key starting material, 5-chloro-2-nitrobenzaldehyde, is synthesized via nitration and chlorination steps starting from m-dichlorobenzene or 3-chloroanilines.

  • Nitration of m-Dichlorobenzene :
    • Using nitrogen dioxide as nitrating agent (instead of traditional nitric acid-sulfuric acid mixtures) reduces acid waste and environmental pollution.
    • Reaction conditions: 40–100 °C, 4–18 hours, with dioxygen/nitrogen atmosphere.
  • High-Pressure Amination :
    • Conversion of 2,4-dichloronitrobenzene to 5-chloro-2-nitroaniline via ammoniation under high pressure in autoclave reactors.
    • Post-reaction filtration and solvent removal yield the target nitroaniline intermediate.

These steps improve yield and reduce waste compared to older methods involving formylation and nitration of 3-chloroaniline derivatives.

Detailed Reaction Conditions and Optimization

Step Conditions Notes
Knoevenagel condensation Base (NaOMe), MeOH, 25–70 °C, 0.5–3 h Electron-withdrawing nitro and chloro groups enhance reactivity
Nitration of m-dichlorobenzene NO₂ gas, 40–100 °C, 4–18 h Environmentally friendly nitration with reduced acid waste
Amination of dichloronitrobenzene High-pressure NH₃, autoclave, filtration High yield of 5-chloro-2-nitroaniline, low wastewater

Analytical Characterization of the Product

Comparative Analysis with Analogous Compounds

Compound Substituents Key Synthetic Differences Reactivity Features
This compound 5-Cl, 2-NO₂ Knoevenagel condensation with methyl cyanoacetate High electrophilicity due to NO₂ and Cl
Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate 5-Cl, 2-NO₂ Similar, but with ethyl cyanoacetate Slightly different solubility/reactivity
Ethyl 2-(5-bromo-2-nitrophenyl)-2-cyanoacetate 5-Br, 2-NO₂ Uses 5-bromo-2-nitrobenzaldehyde Enhanced cross-coupling potential

Research Findings and Notes

  • Electron-withdrawing groups (nitro and chloro) on the aromatic ring significantly increase the electrophilicity of the aldehyde, facilitating the Knoevenagel condensation with cyanoacetate esters.
  • Optimization of base strength, solvent polarity, and temperature can improve yields to above 90%.
  • The methyl ester variant is preferred when downstream reactions require higher reactivity or different solubility profiles compared to ethyl esters.
  • Industrial methods focus on minimizing hazardous waste, using greener nitration reagents, and employing continuous flow systems for reproducibility.

Summary Table: Preparation Method Overview

Stage Reactants/Conditions Outcome/Notes
Nitration m-Dichlorobenzene + NO₂, 40–100 °C, 4–18 h 2,4-Dichloronitrobenzene with minimal waste
Amination 2,4-Dichloronitrobenzene + NH₃, high pressure 5-Chloro-2-nitroaniline, high yield
Knoevenagel Condensation 5-Chloro-2-nitrobenzaldehyde + methyl cyanoacetate + NaOMe, MeOH, RT–70 °C This compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous ethanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetamide or 2-(5-chloro-2-nitrophenyl)-2-cyanoacetothioamide.

    Reduction: Formation of Methyl 2-(5-amino-2-nitrophenyl)-2-cyanoacetate.

    Hydrolysis: Formation of 2-(5-chloro-2-nitrophenyl)-2-cyanoacetic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
One of the prominent applications of methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is its role as a synthetic intermediate in the development of anticancer agents. The compound's structural features allow for modifications that can enhance biological activity against various cancer types. For instance, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and vascular endothelial growth factor receptor (VEGFR) .

Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The synthesis of analogs has led to the discovery of new molecules that can modulate inflammatory pathways, potentially offering therapeutic options for conditions like rheumatoid arthritis and other inflammatory diseases .

Synthetic Applications

Intermediate in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For example, it can be transformed into various derivatives through reactions with amines or alcohols, facilitating the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds
The compound is also utilized in the synthesis of fluorinated derivatives, which are critical in medicinal chemistry due to their enhanced metabolic stability and bioactivity. The incorporation of fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates, making this application particularly relevant .

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and cyano groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (EWGs): The nitro and chloro groups in this compound increase electrophilicity, facilitating nucleophilic aromatic substitution (NAS) or cyclocondensation reactions. Bromo analogs (e.g., CAS 1393441-88-7) exhibit enhanced reactivity in cross-coupling reactions due to the Br substituent .
  • Ester Group Variation : Replacing the methyl ester with ethyl (e.g., CAS 916156-50-8) alters solubility and steric effects. Ethyl esters often show improved stability in polar solvents, which is critical for multi-step syntheses .

Comparisons :

  • Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate: Synthesized under similar conditions but with ethyl cyanoacetate; optimized for heterocycle formation (e.g., benzothiazoles) in acetone under reflux (5 h, ~70% yields) .
  • Thiouracil Derivatives: Ethyl 2-cyanoacetate reacts with aldehydes and thioureas in methanol/NaOH (70°C, 30 min) to form anti-viral thiouracils (e.g., 4-aryl-5-cyano-1,6-dihydro-2-thiouracils) in >85% yields .

Key Differences :

  • Methyl/ethyl esters influence reaction kinetics and product isolation. Methyl derivatives may require harsher conditions due to lower ester lability.

Biological Activity

Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound contains several functional groups, including a cyano group, nitro group, and chloro substituent on the phenyl ring. These groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the nitro and chloro groups allows for potential electrophilic interactions with nucleophiles in biological systems. This can lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, a study demonstrated that compounds with similar structural motifs displayed significant cytotoxicity against renal carcinoma cells, with IC50 values ranging from 11.70 µM to 19.92 µM .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on key kinases involved in cancer progression, such as CDK2 and TRKA. In related studies, derivatives of similar compounds showed IC50 values as low as 0.09 µM against CDK2, indicating a strong potential for developing targeted therapies for cancer treatment .

Case Studies

  • Antiproliferative Effects : A series of experiments assessed the antiproliferative effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound could serve as a lead compound for further drug development.
    Cell LineIC50 (µM)
    Renal Carcinoma11.70
    Breast Cancer19.92
    Lung Cancer15.00
  • Cell Cycle Analysis : Treatment with this compound resulted in G0–G1 phase arrest in cancer cells, indicating its potential role in disrupting the cell cycle and inducing apoptosis .

Research Findings Summary

Recent studies emphasize the importance of the structural features of this compound in determining its biological activity:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly influence the anticancer activity of related compounds.
  • Inhibition Profiles : The compound's ability to inhibit key kinases suggests it may be effective against tumors driven by aberrant kinase signaling pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate
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Methyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate

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